REACTION_CXSMILES
|
[Br-].[C:2]1([CH2:8][CH2:9][N+:10]2[CH:15]=[CH:14][C:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])=[CH:12][CH:11]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>[Pt](=O)=O.CO>[C:2]1([CH2:8][CH2:9][N:10]2[CH2:15][CH2:14][CH:13]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[CH2:12][CH2:11]2)[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:0.1|
|
Name
|
1-(2-phenylethyl)-4-carboethoxypyridinium bromide
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
[Br-].C1(=CC=CC=C1)CC[N+]1=CC=C(C=C1)C(=O)OCC
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts were washed with saturated sodium bicarbonate solution, saturated sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCN1CCC(CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.11 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |